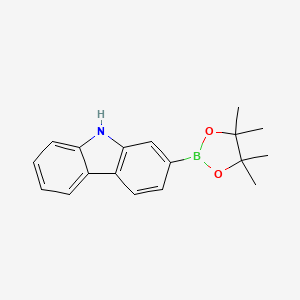

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Overview

Description

The compound “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through reactions involving organometallic compounds and borate esters . For example, one method involves the reaction of an aryl bromide with a borate ester in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound likely includes a carbazole ring (a tricyclic compound consisting of two benzene rings fused onto a pyrrole ring), attached to a boronic ester group .Chemical Reactions Analysis

Boronic esters are known to participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar structure, “Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate”, has a molecular weight of 240.11 g/mol .Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is widely used in the organic synthesis of drugs .

Drug Development

Boronic acid compounds, such as this one, are usually used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections, and can also be used in the development of anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them valuable in various fields of research and diagnostics.

Drug Carriers

Boronic ester bonds, which this compound can form, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .

Crystallographic and Conformational Analyses

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .

Density Functional Theory (DFT) Studies

The compound’s molecular electrostatic potential and frontier molecular orbitals can be studied using DFT, which can further clarify certain physical and chemical properties of the compound .

FLAP Regulators

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide, a derivative of this compound, is an important raw material in the synthesis of diaryl derivatives acting as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .

Nucleophilic Reactivity and Stability

The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure is a possible nucleophilic attack site . The relationship between the compound’s molecular electrostatic potential and frontier molecular orbitals reveals its nucleophilic reactivity and high stability .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds are known to be used as reagents to borylate arenes .

Mode of Action

It is known that similar compounds can be used to borylate arenes , which suggests that this compound may interact with its targets through a borylation mechanism.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, moisture is known to affect the stability of similar compounds .

properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSJGSFDSSYNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674167 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

CAS RN |

871125-67-6, 1242412-60-7 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

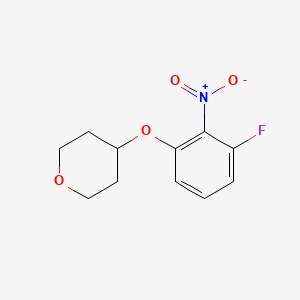

![4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027118.png)

![2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027125.png)

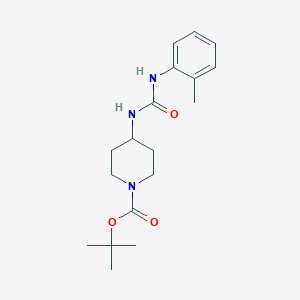

![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)